molecular formula C12H19ClN2O2 B14115703 benzyl (2R)-4-hydrazinyl-2-methylbutanoate;hydrochloride

benzyl (2R)-4-hydrazinyl-2-methylbutanoate;hydrochloride

Cat. No.: B14115703
M. Wt: 258.74 g/mol
InChI Key: RCTWJOZHHLKUCK-HNCPQSOCSA-N
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Description

Benzyl (2R)-4-hydrazinyl-2-methylbutanoate;hydrochloride is a compound that features a benzyl group attached to a hydrazinyl and methylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R)-4-hydrazinyl-2-methylbutanoate;hydrochloride typically involves the reaction of benzyl alcohol with 2-methylbutanoic acid in the presence of a hydrazine derivative. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-4-hydrazinyl-2-methylbutanoate;hydrochloride undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: NaOH in aqueous solution or KOtBu in organic solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzyl compounds .

Mechanism of Action

The mechanism by which benzyl (2R)-4-hydrazinyl-2-methylbutanoate;hydrochloride exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2R)-4-hydrazinyl-2-methylbutanoate;hydrochloride is unique due to the presence of both hydrazinyl and methylbutanoate groups, which confer distinct chemical and biological properties compared to other benzyl derivatives .

Properties

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

benzyl (2R)-4-hydrazinyl-2-methylbutanoate;hydrochloride

InChI

InChI=1S/C12H18N2O2.ClH/c1-10(7-8-14-13)12(15)16-9-11-5-3-2-4-6-11;/h2-6,10,14H,7-9,13H2,1H3;1H/t10-;/m1./s1

InChI Key

RCTWJOZHHLKUCK-HNCPQSOCSA-N

Isomeric SMILES

C[C@H](CCNN)C(=O)OCC1=CC=CC=C1.Cl

Canonical SMILES

CC(CCNN)C(=O)OCC1=CC=CC=C1.Cl

Origin of Product

United States

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